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Compound of Interest

Compound Name:
4-Acetoxy-4'-T-

butylbenzophenone

CAS No.: 890099-70-4

Cat. No.: B1292302

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9][10]
4-Acetoxy-4'-tert-butylbenzophenone represents a bifunctional aromatic system containing a

lipophilic tert-butyl group and a polar, hydrolytically active acetoxy moiety. In drug development,

this scaffold mimics the physicochemical properties of "privileged structures" found in kinase

inhibitors and nuclear receptor ligands.

Accurate NMR profiling of this molecule requires resolving two distinct AA'BB' aromatic

systems and differentiating between two carbonyl environments (ketone vs. ester). This guide

provides a self-validating assignment strategy using chemical shift additivity principles and 2D

correlation spectroscopy.

Structural Key Features[4][5][10][11][12][13]
Core: Diaryl ketone (Benzophenone).
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Ring A (Donor/Bulky):para-tert-butyl substitution.

Ring B (Acceptor/Labile):para-acetoxy substitution (ester linkage).

Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent signal broadening due to concentration effects or

viscosity:

Mass: Weigh 10–15 mg of the analyte into a clean vial.

Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity broadening and

prevent potential transesterification or hydrolysis of the acetoxy group over long

acquisition times.

Filtration: If any turbidity is observed, filter through a glass wool plug directly into a 5 mm

precision NMR tube.

Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize

temperature (298 K).

Acquisition Parameters (600 MHz equiv.)
Parameter 1H NMR (Proton) 13C NMR (Carbon)

Pulse Sequence zg30 (30° excitation)
zgpg30 (Power-gated

decoupling)

Spectral Width 12 ppm (-1 to 11 ppm) 240 ppm (-10 to 230 ppm)

Acquisition Time 3.0 sec 1.0 sec

Relaxation Delay (D1) 1.0 sec
2.0 sec (ensure quaternary

relaxation)

Scans (NS) 16 512 - 1024

Temperature 298 K 298 K
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Spectral Assignment & Analysis
1H NMR Assignment Strategy
The spectrum is defined by two singlet signals in the aliphatic region and two overlapping

AA'BB' systems in the aromatic region.

Aliphatic Region:

δ 1.36 ppm (s, 9H): The tert-butyl group. Intense singlet.

δ 2.34 ppm (s, 3H): The acetoxy methyl group (-O-CO-CH₃). Distinctly deshielded

compared to alkyl chains due to the ester carbonyl.

Aromatic Region (7.0 – 8.0 ppm):

Ring A (t-Butyl): The t-butyl group is weakly activating. Protons ortho to the ketone (H-2'/6')

are deshielded by the carbonyl anisotropy. Protons ortho to the t-butyl (H-3'/5') are

shielded relative to the ketone position.

Ring B (Acetoxy): The acetoxy group (-OAc) is an electron donor by resonance (lone pair

on O) but withdrawing by induction. It shields the ortho protons (H-3/5) relative to

benzene, but less effectively than a hydroxy or methoxy group.

Predicted Chemical Shifts (δ ppm in CDCl₃)[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.rsc.org/suppdata/c5/gc/c5gc02314a/c5gc02314a1.pdf
https://www.rsc.org/suppdata/d0/qo/d0qo01247e/d0qo01247e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Type Shift (ppm) Multiplicity J (Hz)
Assignment
Logic

H-A Aliphatic 1.36 Singlet (9H) -
tert-Butyl

methyls

H-B Aliphatic 2.34 Singlet (3H) -
Acetoxy

methyl

H-3,5 Aromatic 7.22 Doublet (2H) 8.8
Ortho to OAc

(Shielded)

H-3',5' Aromatic 7.51 Doublet (2H) 8.5 Ortho to t-Bu

H-2',6' Aromatic 7.78 Doublet (2H) 8.5

Ortho to

Carbonyl

(Ring A)

H-2,6 Aromatic 7.85 Doublet (2H) 8.8

Ortho to

Carbonyl

(Ring B)

Note: The signals at 7.78 and 7.85 ppm may overlap. A COSY experiment is required to

definitively pair the doublets.

13C NMR Assignment Strategy
The carbon spectrum provides the definitive proof of the "Ester vs. Ketone" structure.

Carbonyls:

δ ~195.5 ppm: Diaryl Ketone (C=O). Characteristic downfield shift.[3][4][5]

δ ~169.0 ppm: Ester Carbonyl (-O-C=O).

Aromatics:

δ ~154.0 ppm: C-4 (Ipso to OAc). Deshielded by Oxygen.[3]

δ ~156.5 ppm: C-4' (Ipso to t-Bu).
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δ ~135.0 ppm: C-1/1' (Ipso to Ketone).

Structural Validation Workflow
The following diagram illustrates the logic flow for assigning the signals, moving from

unambiguous aliphatic markers to the complex aromatic region.

Start: 1H NMR Spectrum

Identify Aliphatics
(0 - 3 ppm)

Analyze Aromatics
(7 - 8 ppm)

Singlet ~1.36 ppm
(9H) -> t-Butyl

Singlet ~2.34 ppm
(3H) -> Acetoxy

Check Splitting Patterns
(AA'BB' Systems)

HMBC Experiment
Connect Rings to C=O

COSY Experiment
Resolve Spin Systems

Ring A System
(t-Bu side)

Pairs: 7.51 / 7.78

Ring B System
(OAc side)

Pairs: 7.22 / 7.85

Confirmed Structure

Click to download full resolution via product page
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Figure 1: Logic flow for the structural assignment of 4-Acetoxy-4'-tert-butylbenzophenone using

1D and 2D NMR data.

Troubleshooting & Quality Control
Common Issues

Water Peak Interference: In CDCl₃, the water peak appears around 1.56 ppm. This may

overlap with the tert-butyl signal (1.36 ppm) if the sample is "wet" or shimming is poor.

Solution: Add a single pellet of activated 4Å molecular sieves to the tube 10 minutes prior

to acquisition.

Aromatic Overlap: The protons ortho to the central ketone (H-2,6 and H-2',6') have very

similar chemical shifts (~7.8 ppm).

Solution: Use HSQC to resolve them via their attached carbons. The carbon shifts for the

two rings will differ slightly due to the different para substituents.

Mechanistic Insight: The "Heavy Atom" & Resonance
Effect
Users often misassign the protons ortho to the acetoxy group. While Oxygen is electronegative

(inductive withdrawal), the lone pair donation into the ring (resonance) dominates the shielding

effect on the ortho protons. This is why H-3,5 (ortho to OAc) appear upfield (~7.2 ppm)

compared to the rest of the aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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